N-methyl-1H-pyrazol-4-amine dihydrochloride

Medicinal Chemistry Assay Development Biochemical Assays

Select the dihydrochloride salt (CAS 1375471-70-7) to eliminate solubility-driven assay failures. Unlike the poorly soluble free base, this protonated form dissolves readily in aqueous buffers, enabling exact serial dilutions for JAK-family kinase screens and bioconjugation in mixed media. The N-methyl-4-aminopyrazole pharmacophore is validated against kinase targets; substituting isomers or unprotonated forms introduces variability in IC50 and SAR data. Choose this salt for reproducible, publication-grade results.

Molecular Formula C4H9Cl2N3
Molecular Weight 170.04 g/mol
CAS No. 1375471-70-7
Cat. No. B1431360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-pyrazol-4-amine dihydrochloride
CAS1375471-70-7
Molecular FormulaC4H9Cl2N3
Molecular Weight170.04 g/mol
Structural Identifiers
SMILESCNC1=CNN=C1.Cl.Cl
InChIInChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H
InChIKeyUQIMGJHELBSZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-Pyrazol-4-Amine Dihydrochloride: A Core Scaffold for Kinase-Focused Discovery


N-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1375471-70-7) is a heterocyclic dihydrochloride salt with the molecular formula C4H9Cl2N3 . This compound serves as a versatile small-molecule scaffold, primarily recognized as a protonated and highly water-soluble derivative of the N-methyl-4-aminopyrazole core . This core is a validated pharmacophore in medicinal chemistry, and the dihydrochloride salt form is specifically engineered to overcome the physicochemical limitations of its neutral precursors, directly impacting experimental reproducibility and efficiency in biochemical and cell-based assays .

Procurement Risk Analysis: Why N-Methyl-1H-Pyrazol-4-Amine Dihydrochloride Cannot Be Interchanged with Analogs


Substituting N-methyl-1H-pyrazol-4-amine dihydrochloride with its free base (CAS 28466-28-6) or other aminopyrazole isomers introduces quantifiable risks to experimental workflows. The dihydrochloride salt form is not merely a storage convenience; it fundamentally alters the compound's solubility and handling properties. Class-level evidence indicates that dihydrochloride salts of pyrazole amines exhibit substantially higher aqueous solubility compared to their neutral free base counterparts . This property is critical for achieving the reproducible concentrations required in aqueous biological assays. Furthermore, the N-methyl substitution on the 4-aminopyrazole core is a specific structural motif that has been shown in patent literature to impart desirable pharmacokinetic and target engagement profiles, differentiating it from unsubstituted 4-aminopyrazoles [1]. Procuring an unvalidated alternative risks introducing variables such as poor solubility, unknown salt-to-base conversion factors, and inconsistent biological activity, thereby compromising data integrity.

Evidence-Based Procurement Guide: Quantifying N-Methyl-1H-Pyrazol-4-Amine Dihydrochloride Differentiation


Enhanced Aqueous Solubility: A Quantitative Driver for Assay Reproducibility

The dihydrochloride salt form of N-methyl-1H-pyrazol-4-amine provides a critical and quantifiable advantage in aqueous solubility over its neutral free base analog. This difference is essential for preparing precise stock solutions for dose-response studies. While specific solubility data for CAS 1375471-70-7 is not publicly available, data for the closely related analog 1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1063734-49-5) shows a measurable solubility of 1.59 mg/mL in an aqueous system . In contrast, the neutral N-methyl-1H-pyrazol-4-amine (CAS 28466-28-6) is described as a solid soluble in polar solvents but lacks the guaranteed, high-concentration solubility conferred by the hydrochloride counterions . This difference directly impacts the achievable concentration range in aqueous biological buffers.

Medicinal Chemistry Assay Development Biochemical Assays

Validated Scaffold for Potent JAK Kinase Inhibition: Nanomolar Potency Achieved by 4-Aminopyrazole Derivatives

The N-methyl-4-aminopyrazole core is a validated pharmacophore for inhibiting Janus kinases (JAKs), a key target class in oncology and immunology. While the exact compound CAS 1375471-70-7 has not been profiled, the structurally related class of 4-aminopyrazole derivatives demonstrates potent, low-nanomolar inhibition against JAK family members. In a direct cross-study comparison, optimized 4-amino-(1H)-pyrazole derivative 3f exhibits JAK3 inhibition with an IC50 of 3.5 nM [1]. This potency differentiates the 4-aminopyrazole scaffold from other pyrazole regioisomers or unsubstituted cores that lack the essential hydrogen-bonding and hydrophobic interactions required for strong binding to the kinase hinge region [2]. This established class-level potency supports the selection of this scaffold as a starting point for developing novel JAK inhibitors with potentially superior activity.

Kinase Inhibitor JAK/STAT Pathway Oncology Inflammation

Regioselective Functionalization: The N-Methyl Moiety as a Key Determinant of Biological Selectivity

The specific N-methyl group on the 4-aminopyrazole core is a critical structural feature that differentiates it from other N-substituted or unsubstituted analogs. In a class-level example from a patent application for pyrazole-based JAK inhibitors, the N-methyl group is explicitly described as a necessary component for achieving the desired biological activity and pharmacokinetic properties [1]. While not a direct potency comparison, this claim underscores the importance of the N-methyl substitution. This is further supported by studies showing that N-methylpyrazole derivatives can act as selective inhibitors of specific transporters like ABCG2, with IC50 values in the low micromolar range, whereas other substituents lead to a complete loss of selectivity [2]. The absence of this N-methyl group in a simpler 4-aminopyrazole (CAS 28466-26-4) would therefore be expected to produce a compound with an entirely different selectivity profile and biological fate.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Strategic Applications of N-Methyl-1H-Pyrazol-4-Amine Dihydrochloride in R&D


Aqueous Kinase and Cellular Assay Development

This compound is ideally suited for preparing stock solutions for in vitro kinase assays or cell-based screens. Its dihydrochloride salt form directly addresses the solubility challenges of the free base, enabling the preparation of precise and reproducible serial dilutions in aqueous buffers. This minimizes variability caused by precipitation or incomplete dissolution, a critical factor supported by the class-level solubility data for similar dihydrochloride salts . The N-methyl-4-aminopyrazole core is a known kinase inhibitor pharmacophore, making it a relevant scaffold for screening against JAK and other kinase targets [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As a versatile building block, the compound is a valuable tool in medicinal chemistry for exploring SAR around the pyrazole core. The presence of both an N-methyl group and a free primary amine allows for differential derivatization, enabling chemists to probe the steric and electronic effects on target binding. As described in patent literature, the N-methyl substitution is a key determinant of potency and selectivity for certain targets like JAK kinases, making this specific compound a necessary starting point for libraries designed to explore this chemical space [2].

Chemical Biology Probe Synthesis

The compound's primary amine provides a convenient handle for bioconjugation, facilitating the creation of chemical biology probes (e.g., affinity chromatography resins or fluorescent probes) to study the interactome of the N-methyl-4-aminopyrazole pharmacophore. The high water solubility of the dihydrochloride salt is particularly advantageous for performing bioconjugation reactions in aqueous or mixed aqueous-organic media, leading to higher yields and purer final products compared to using poorly soluble free bases.

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